7-(phenylamino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
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Overview
Description
7-Phenylamino-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenylamino-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 5-amino-1-phenyl-1H-1,2,4-triazole-3-carboxamide with formamide . The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
7-Phenylamino-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines, and thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 7-Phenylamino-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as anticancer activity . Molecular docking studies have confirmed the compound’s ability to fit into enzyme active sites through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
Uniqueness
7-Phenylamino-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one is unique due to its specific structural features, which confer distinct biological activities. Its phenylamino group and triazolopyrimidine core make it a versatile scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C11H9N5O |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
7-anilino-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
InChI |
InChI=1S/C11H9N5O/c17-11-15-14-10-13-9(6-7-16(10)11)12-8-4-2-1-3-5-8/h1-7H,(H,15,17)(H,12,13,14) |
InChI Key |
NVKCOEQZNUTSJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=NNC(=O)N3C=C2 |
Origin of Product |
United States |
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